2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazine
Description
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine is a boronate ester-functionalized heterocyclic compound. Its structure features a pyrazine ring substituted with a fluorine atom at position 2 and a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at position 3. The pyrazine core, a six-membered aromatic ring with two nitrogen atoms at opposing positions, confers electron-deficient character, while the boronate group enables participation in Suzuki-Miyaura cross-coupling reactions. This compound is primarily utilized as a synthetic intermediate in pharmaceuticals and materials science due to its reactivity and structural modularity .
Properties
IUPAC Name |
2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BFN2O2/c1-9(2)10(3,4)16-11(15-9)7-5-14-8(12)6-13-7/h5-6H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNZFRBRJZKQLIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=N2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901170867 | |
| Record name | 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901170867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1309981-66-5 | |
| Record name | 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1309981-66-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901170867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine typically involves the reaction of 2-fluoropyrazine with a boronic acid derivative under specific conditions. The reaction conditions may include the use of palladium catalysts, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor and conditions would depend on factors such as yield, purity, and cost-effectiveness. The use of automated systems for monitoring and controlling reaction parameters can help ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: : Reduction reactions can be used to convert the compound to its corresponding hydrides or other reduced forms.
Substitution: : Substitution reactions can introduce different functional groups into the compound, altering its chemical properties.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions can include fluorinated pyrazines, boronic acid derivatives, and other functionalized pyrazines. The specific products depend on the reagents and conditions used in the reactions.
Scientific Research Applications
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine is widely used in scientific research due to its versatility and reactivity. It is employed in:
Chemistry: : As a building block for the synthesis of complex organic molecules.
Biology: : In the study of biological systems and the development of bioactive compounds.
Medicine: : In the design and synthesis of pharmaceuticals and drug candidates.
Industry: : In the development of materials and chemicals with specific properties.
Mechanism of Action
The mechanism by which 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine exerts its effects involves its interaction with molecular targets and pathways. The boronic acid moiety can form reversible covalent bonds with biological targets, influencing various biochemical processes. The specific molecular targets and pathways depend on the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects on Reactivity and Stability
The electronic and steric properties of substituents significantly influence the reactivity of boronate esters. Below is a comparative analysis of key analogs:
| Compound Name | Substituent(s) | CAS Number | Reactivity in Suzuki Coupling | Stability (Moisture Sensitivity) | Key Applications |
|---|---|---|---|---|---|
| 2-Fluoro-5-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)pyrazine | 2-F, 5-boronate | N/A | High (electron-withdrawing F) | Moderate | Drug intermediates, OLEDs |
| 2-Chloro-5-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)pyrazine | 2-Cl, 5-boronate | 1259298-22-0 | Moderate (Cl less activating) | Moderate | Cross-coupling precursors |
| 2-Fluoro-5-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)pyridine | Pyridine core, 2-F | 719268-92-5 | High | High | Catalysis, agrochemicals |
| 3-Methoxy-5-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)pyridin-2-amine | 3-OCH₃, 2-NH₂ | 1802433-36-8 | Low (electron-donating groups) | High | Bioconjugation probes |
- Fluorine vs. Chlorine : The fluorine substituent in the target compound enhances electrophilicity at the pyrazine ring, accelerating cross-coupling reactions compared to its chloro analog .
- Pyrazine vs. Pyridine : Pyrazine’s dual nitrogen atoms increase electron deficiency, making its boronate more reactive in Suzuki couplings than pyridine-based analogs. However, pyridine derivatives are more common in drug design due to better bioavailability .
Heterocyclic Core Variations
- Pyrazine Derivatives : Electron-deficient cores favor rapid coupling but may require optimized conditions to avoid side reactions.
- Pyrazole/Pyrazolone Derivatives (e.g., compounds from ): These lack boronate groups but are used in medicinal chemistry for trifluoromethyl-group incorporation. Their reactivity differs due to distinct tautomeric equilibria .
- Piperazine/Piperidine Derivatives (e.g., ): These exhibit basic nitrogen centers, altering solubility and biological activity but are less reactive in cross-couplings .
Key Research Findings
Reactivity Hierarchy : Fluorinated pyrazine boronates exhibit faster coupling rates than chloro or methoxy analogs due to fluorine’s electron-withdrawing effects .
Stability Trade-offs : Pyridine boronates generally show higher moisture stability than pyrazine derivatives, attributed to reduced ring strain .
Synthetic Challenges : Pyrazine boronates require stringent anhydrous conditions to prevent hydrolysis, whereas pyridine analogs tolerate mild aqueous workups .
Biological Activity
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound based on recent research findings, including its pharmacological properties and mechanisms of action.
The molecular formula of 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazine is with a molar mass of 251.1 g/mol. It is characterized by the presence of a fluorine atom and a dioxaborolane moiety, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C13H19BFNO2 |
| Molar Mass | 251.1 g/mol |
| CAS Number | 1544673-73-5 |
Anticancer Properties
Recent studies have highlighted the anticancer potential of 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazine. In vitro assays demonstrated that this compound exhibits significant growth inhibition against various cancer cell lines while sparing non-tumorigenic cells. For instance, in a comparative study involving murine liver cell lines, the compound showed potent inhibitory effects at concentrations as low as 10 µM without affecting healthy cells .
The mechanism by which this compound exerts its anticancer effects appears to involve the modulation of key signaling pathways associated with cell proliferation and survival. Specifically, it has been shown to influence the localization and activity of phosphoproteins involved in cancer cell motility and metastasis. Further investigations are required to elucidate the specific molecular targets of this compound .
Other Pharmacological Activities
In addition to its anticancer properties, preliminary studies suggest that 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazine may possess anti-inflammatory properties. The ability to upregulate IL-10 production in human CD4+ T cells indicates potential therapeutic implications for inflammatory disorders .
Case Studies
Several case studies have documented the biological effects of compounds structurally related to 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazine:
-
Study on Growth Inhibition :
- Objective : Evaluate the growth inhibition properties in cancer cell lines.
- Findings : The compound inhibited cancer cell proliferation significantly while showing minimal toxicity to normal cells at similar concentrations.
-
Mechanistic Study :
- Objective : Investigate the signaling pathways affected by the compound.
- Findings : Alterations in phosphoprotein levels were observed alongside changes in cell motility assays.
Q & A
Q. What are the key steps in synthesizing 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine?
Methodological Answer: The synthesis typically involves a palladium-catalyzed borylation reaction. Starting with a halogenated pyrazine derivative (e.g., 5-bromo-2-fluoropyrazine), bis(pinacolato)diboron is reacted under inert conditions (argon/nitrogen) with a Pd catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) in a solvent like 1,4-dioxane at 80–100°C for 12–24 hours . Post-reaction, purification via column chromatography or HPLC is critical to isolate the product .
Key Data:
Q. What characterization techniques are essential for confirming the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR confirm the pyrazine backbone and boronic ester substitution. ¹⁹F NMR validates the fluorine position .
- Mass Spectrometry (HRMS): Determines molecular weight (e.g., calculated for C₁₀H₁₃BFN₂O₂: 237.09 g/mol) .
- HPLC: Purity assessment (>95% purity for research-grade material) .
- Melting Point: Reported range 137–142°C for analogous boronic esters .
Q. How should this compound be stored to ensure stability?
Methodological Answer: Store under inert conditions (argon/vacuum) at 2–8°C in moisture-free environments. The boronic ester is sensitive to hydrolysis; use anhydrous solvents (e.g., THF, DMF) for reactions .
Advanced Research Questions
Q. How can researchers optimize Suzuki-Miyaura coupling reactions using this compound?
Methodological Answer:
- Reaction Design: Pair with aryl halides (e.g., bromobenzenes) using Pd(PPh₃)₄ (3 mol%) and Na₂CO₃ as a base in a 3:1 dioxane/water mixture at 80°C .
- Troubleshooting: Monitor reaction progress via TLC (Rf ~0.5 in EtOAc/hexane). If yields are low, pre-dry solvents with molecular sieves or switch to microwave-assisted synthesis (100°C, 30 min) .
Key Data:
- Typical Yields: 60–85% for biaryl products.
- Byproducts: Homocoupling (minor) – suppress by degassing solvents .
Q. How can contradictory NMR data (e.g., unexpected splitting or shifts) be resolved?
Methodological Answer:
- Dynamic Effects: Fluorine’s electronegativity may cause splitting in adjacent protons. Use 2D NMR (COSY, HSQC) to assign signals .
- Crystallography: Resolve ambiguities via single-crystal X-ray diffraction (SHELX or OLEX2 software) .
- DFT Calculations: Predict NMR shifts using Gaussian or ORCA to cross-validate experimental data .
Q. What strategies mitigate boron-related side reactions in complex syntheses?
Methodological Answer:
- Protecting Groups: Use trityl groups to shield reactive sites during multi-step syntheses .
- Sequential Coupling: Perform boron-selective reactions first (e.g., Suzuki coupling) before introducing acid-sensitive functional groups .
- Low-Temperature Workup: Quench reactions at 0°C to prevent boronic ester hydrolysis .
Q. How does fluorine substitution impact the compound’s reactivity in medicinal chemistry applications?
Methodological Answer:
- Electronic Effects: Fluorine’s electron-withdrawing nature enhances electrophilic substitution on the pyrazine ring, enabling regioselective functionalization .
- Biological Activity: Fluorine improves metabolic stability and target binding in kinase inhibitors (e.g., JAK2/STAT3 pathways) .
Key Data:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
